molecular formula C12H11BrN2O2S B374099 N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide CAS No. 207801-52-3

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B374099
CAS No.: 207801-52-3
M. Wt: 327.2g/mol
InChI Key: UMFVGVQNRKEYEY-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a bromopyridine moiety attached to a methylbenzenesulfonamide group

Scientific Research Applications

Environmental Impact and Analysis of Brominated Compounds

  • Novel Brominated Flame Retardants: A critical review discussed the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. The study highlighted the need for further research on their environmental fate, toxicity, and the development of optimized analytical methods to include all NBFRs in monitoring programs. This review underscores the environmental implications of using brominated compounds in various applications (Zuiderveen, Slootweg, & de Boer, 2020).

Advances in Sulfonamide Chemistry

  • Sulfonamide-Based Medicinal Chemistry: A comprehensive review on sulfonamide derivatives was presented, including their development and broad bioactive spectrum after chemical modifications. The study highlighted the versatility of sulfonamide derivatives in organic synthesis and their significant value in the pharmaceutical industry, suggesting potential medicinal applications of "N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide" and its analogs (Shichao et al., 2016).

Pharmaceutical and Biomedical Applications

  • Therapeutic Potential of Thymoquinone: Research on thymoquinone, a natural compound with a quinone structure similar to the target compound, has shown its therapeutic potential against various diseases due to its antioxidant and anti-inflammatory properties. This indicates the potential for compounds with similar functionalities to be explored for their therapeutic benefits (Goyal et al., 2017).

Environmental Degradation and Toxicology

  • Degradation of Acetaminophen by Advanced Oxidation Processes: A study on the degradation pathways, by-products, and biotoxicity of acetaminophen under advanced oxidation processes may provide insights into the environmental behavior and potential risks associated with brominated and sulfonamide compounds. Understanding the degradation pathways could inform the development of safer compounds and disposal methods for "this compound" and related chemicals (Qutob et al., 2022).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromopyridin-

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFVGVQNRKEYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 500 mL round-bottomed flask was added 2-amino-5-bromopyridine (15.0 g, 86.7 mmol, Aldrich, St. Louis, Mo.), pyridine (150 mL, 1858 mmol) and finally para-toluenesulfonyl chloride (24.8 g, 130 mmol, Aldrich, St. Louis, Mo.) at rt. The mixture was stirred at 90° C. After 24 h, the mixture was allowed to cool to rt and then poured into water (600 mL). A precipitate formed and the mixture was stirred for 15 min and then filtered. The filtercake was washed with water and hexane and then dried under vacuum to afford the title compound as an off-white solid (27.8 g, 98%) that was carried on without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
98%

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